N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide
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Overview
Description
N-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-[5-METHOXY-2-METHYL-4-OXO-1(4H)-PYRIDINYL]ACETAMIDE is a complex organic compound that features both benzimidazole and pyridine moieties. Benzimidazole is a heterocyclic aromatic organic compound, while pyridine is a basic heterocyclic organic compound. The combination of these two structures in a single molecule provides unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-[5-METHOXY-2-METHYL-4-OXO-1(4H)-PYRIDINYL]ACETAMIDE typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Pyridine Moiety: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Coupling of Benzimidazole and Pyridine Moieties: The final step involves coupling the benzimidazole and pyridine moieties through an appropriate linker, such as an ethyl group, under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes:
Selection of Catalysts: Using efficient catalysts to enhance reaction rates and yields.
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize efficiency.
Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-[5-METHOXY-2-METHYL-4-OXO-1(4H)-PYRIDINYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-[5-METHOXY-2-METHYL-4-OXO-1(4H)-PYRIDINYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-[5-METHOXY-2-METHYL-4-OXO-1(4H)-PYRIDINYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole, which contain the benzimidazole moiety, are known for their therapeutic properties.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine, which contain the pyridine ring, are essential in biological systems.
Uniqueness
N-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-[5-METHOXY-2-METHYL-4-OXO-1(4H)-PYRIDINYL]ACETAMIDE is unique due to the combination of benzimidazole and pyridine moieties in a single molecule. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H20N4O3 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(5-methoxy-2-methyl-4-oxopyridin-1-yl)acetamide |
InChI |
InChI=1S/C18H20N4O3/c1-12-9-15(23)16(25-2)10-22(12)11-18(24)19-8-7-17-20-13-5-3-4-6-14(13)21-17/h3-6,9-10H,7-8,11H2,1-2H3,(H,19,24)(H,20,21) |
InChI Key |
ODQHBWMDTVJAAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)NCCC2=NC3=CC=CC=C3N2)OC |
Origin of Product |
United States |
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